molecular formula C25H22N4O2 B11398001 5-Amino-1-[4-(benzyloxy)phenyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-[4-(benzyloxy)phenyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11398001
M. Wt: 410.5 g/mol
InChI Key: WIZVKHRFBTVOAI-UHFFFAOYSA-N
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Description

5-Amino-1-[4-(benzyloxy)phenyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzyloxyphenyl group, and a benzodiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[4-(benzyloxy)phenyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole moiety, which is then coupled with a benzyloxyphenyl derivative. The final step involves the formation of the pyrrolone ring through cyclization reactions under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization. The choice of solvents, catalysts, and reaction times are critical factors that are carefully controlled to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[4-(benzyloxy)phenyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are frequently employed.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-[4-(benzyloxy)phenyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacologically active agent. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. Research has shown that similar compounds exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, making this compound a promising candidate for further exploration in drug discovery.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. Its derivatives may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-[4-(benzyloxy)phenyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-[4-(benzyloxy)phenyl]-4-(1H-benzimidazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
  • 5-Amino-1-[4-(benzyloxy)phenyl]-4-(6-methyl-1H-1,3-benzothiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
  • 5-Amino-1-[4-(benzyloxy)phenyl]-4-(6-methyl-1H-1,3-benzoxazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Uniqueness

Compared to similar compounds, 5-Amino-1-[4-(benzyloxy)phenyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one stands out due to its specific combination of functional groups and its potential biological activities. The presence of the benzodiazole moiety, in particular, may confer unique properties that are not observed in other related compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C25H22N4O2/c1-16-7-12-20-21(13-16)28-25(27-20)23-22(30)14-29(24(23)26)18-8-10-19(11-9-18)31-15-17-5-3-2-4-6-17/h2-13,26,30H,14-15H2,1H3,(H,27,28)

InChI Key

WIZVKHRFBTVOAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=CC=C(C=C4)OCC5=CC=CC=C5)O

Origin of Product

United States

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